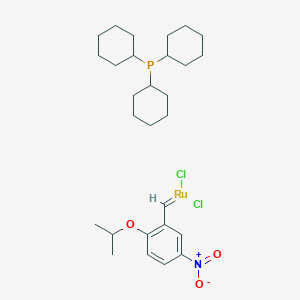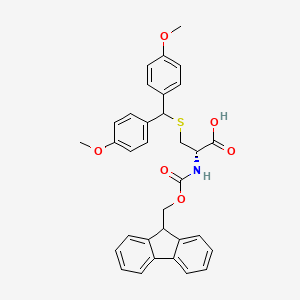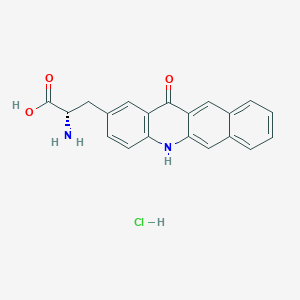
Fmoc-L-Orn(DMOAcC)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Fmoc-L-Orn(DMOAcC)-OH” is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . This compound is used in peptide synthesis, particularly in the production of azidopeptides . The Fmoc group is a common protecting group used in the synthesis of peptides, and it can be removed under basic conditions .
Synthesis Analysis
The synthesis of Fmoc azido amino acids, including this compound, involves several reaction pathways . The process includes the preparation of a set of five Fmoc azido amino acids: β-azido L-alanine and D-alanine, -azido L-homoalanine, -azido L-ornithine, and -azido L-lysine . The synthesis can be completed within a week or two, and the costs are user-friendly .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with the Fmoc group providing steric hindrance that protects the amino acid during peptide synthesis . The exact structure would depend on the specific configuration of the ornithine derivative and the placement of the Fmoc group.Chemical Reactions Analysis
In the context of peptide synthesis, this compound can undergo various chemical reactions. For instance, the Fmoc group can be removed under basic conditions, allowing the ornithine derivative to react with other amino acids or peptides . Additionally, the azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition .Mechanism of Action
The mechanism of action of “Fmoc-L-Orn(DMOAcC)-OH” in peptide synthesis involves the selective protection and deprotection of the amino acid. The Fmoc group protects the amino acid during the coupling reactions, and it can be selectively removed under basic conditions when the amino acid needs to react .
Future Directions
Properties
IUPAC Name |
(2S)-5-[acetyl-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-20(37)36(18-21-15-32(38)45-29-17-31(43-3)30(42-2)16-26(21)29)14-8-13-28(33(39)40)35-34(41)44-19-27-24-11-6-4-9-22(24)23-10-5-7-12-25(23)27/h4-7,9-12,15-17,27-28H,8,13-14,18-19H2,1-3H3,(H,35,41)(H,39,40)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWIIHUNVOTCX-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)



![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)








